Welcome to the BenchChem Online Store!
molecular formula C5HF3N2S B8813640 4-(Trifluoromethyl)thiazole-2-carbonitrile

4-(Trifluoromethyl)thiazole-2-carbonitrile

Cat. No. B8813640
M. Wt: 178.14 g/mol
InChI Key: CYPNQOIUZAMYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340538B2

Procedure details

4-(trifluoromethyl)thiazol-2-amine (2.52 g, 15 mmol) was reacted with CuCN (2.95 g, 33 mmol) according to the procedure as described in Example 61, Step A to give the title compound as brown oil (0.90 g, 34%). The compound was characterized by the following spectroscopic data:
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.95 g
Type
reactant
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1[N:4]=[C:5](N)[S:6][CH:7]=1.[C:11]([Cu])#[N:12]>>[F:1][C:2]([F:10])([F:9])[C:3]1[N:4]=[C:5]([C:11]#[N:12])[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
FC(C=1N=C(SC1)N)(F)F
Name
CuCN
Quantity
2.95 g
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=C(SC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.